molecular formula C7H15N3O2 B3133634 2-(4-Hydroxypiperidin-1-yl)acetohydrazide CAS No. 395105-13-2

2-(4-Hydroxypiperidin-1-yl)acetohydrazide

Cat. No. B3133634
CAS RN: 395105-13-2
M. Wt: 173.21 g/mol
InChI Key: UANORNNKVBJRHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide has been reported in the literature. For instance, a series of pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized using 4, 6-dichloropyrimidine as the starting material . Another study reported the synthesis of 2- [4- (Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, structural analogs of piracetam, by the condensation of 2- [4- (het)aryl-2-oxopyrrolidin-1-yl]acetates with hydrazine hydrate and phenylhydrazine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorescent Film Monomers : One study details the synthesis of polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles from (4-Hydroxypiperidin-1-yl) derivatives, which after certain reactions, yield compounds promising as monomers for the preparation of fluorescent films (Soboleva et al., 2017).

  • Biocatalytic Synthesis Approach : Another study presents a biocatalytic approach towards the synthesis of 5-Hydroxypiperidin-2-one, a compound structurally similar to 2-(4-Hydroxypiperidin-1-yl)acetohydrazide, highlighting its utility as a versatile building block for potentially biologically active compounds (Vink et al., 2003).

  • Antimicrobial Compounds : Research involving the reaction of 2-(4-Chloro-3-methylphenoxy)acetohydrazide with different aromatic aldehydes to produce compounds with evaluated antibacterial and antifungal activities, demonstrates the potential of similar acetohydrazide derivatives in developing new antimicrobial agents (Fuloria et al., 2009).

Potential Therapeutic Applications

  • Anticancer Agents : A study synthesizing novel imines and thiazolidinones from a compound derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate showcases the potential therapeutic applications of acetohydrazide derivatives in cancer treatment (Salahuddin et al., 2014).

  • Enzyme Inhibition for Cancer Therapy : Compounds synthesized from 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide derivatives have been evaluated for their antitumor activity in vitro, indicating the significance of hydroxyl substitutions for enhanced anticancer activity (Li et al., 2014).

  • Corrosion Inhibition : The synthesis and use of a novel hydrazide derivative for corrosion inhibition on mild steel in acid solutions demonstrate the chemical utility of acetohydrazide derivatives beyond pharmaceutical applications (Abdallah et al., 2016).

properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-9-7(12)5-10-3-1-6(11)2-4-10/h6,11H,1-5,8H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANORNNKVBJRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxypiperidin-1-yl)acetohydrazide

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxypiperidine (1.1 g, 0.011 mol) and potassium carbonate (1.52 g, 0.011 mol) in acetonitrile (˜20 mL) was added methylbromoacetate (0.93 mL, 0.01 mol) and the mixture was stirred in a nitrogen atmosphere overnight. The solvent was removed and the material was taken up in methanol. Gaseous hydrochloric acid was bubbled into solution. The methanol was removed and the material was taken up in tetrahydrofuran and sonicated. A solid was collected using a fritted funnel. The solid was taken up in ethyl acetate. Sodium carbonate was added to the solution and allowed to stir for one hour. The sodium carbonate was removed by filtration and the organic layer was concentrated. A solution of the crude material was made using anhydrous ethanol (˜1 mL) and hydrazine (0.167 mL, 5.34 mmol). This was placed in a sealed tube and was heated to 85° C. for 3 hours. The solvent was removed to yield the title compound (0.875 g, 50% yield). 1H NMR (DMSO-d6) δ 8.8 (s, 1H), 4.6 (s, 1H), 4.2 (s, 2H), 2.8 (s, 2H), 2.6 (m, 2H), 2.0 (m, 2H), 1.6 (m, 2H), 1.4 (m, 2H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.167 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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